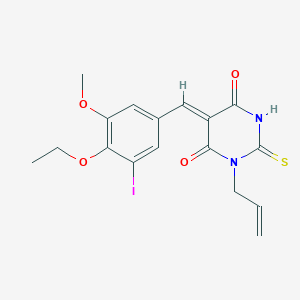
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DIBO and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DIBO involves its ability to inhibit the activity of the protein known as ubiquitin-conjugating enzyme (UbcH7). This protein is involved in the degradation of proteins in the cell. By inhibiting UbcH7, DIBO prevents the degradation of certain proteins that are important for the survival of cancer cells and the replication of HIV.
Biochemical and Physiological Effects
DIBO has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells. DIBO has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, DIBO has been shown to have an effect on the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DIBO has several advantages as a compound for lab experiments. It is relatively easy to synthesize and has been shown to have potent antitumor and antiviral activity. However, DIBO also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
Several future directions for research on DIBO include investigating its potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of DIBO and its potential toxicity. The development of new synthetic methods for DIBO could also lead to the discovery of new compounds with similar properties.
Métodos De Síntesis
The synthesis of DIBO has been achieved using different methods, including the reaction of 2,4-thiazolidinedione with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a catalyst. Another method involves the reaction of 2-thioxo-4-imidazolidinone with 3,5-diiodo-2-methoxybenzaldehyde and 3,4-dimethylbenzylamine in the presence of a base.
Aplicaciones Científicas De Investigación
DIBO has been investigated for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. DIBO has also been demonstrated to have antiviral properties by inhibiting the replication of the human immunodeficiency virus (HIV).
Propiedades
Nombre del producto |
5-(3,5-Diiodo-2-methoxybenzylidene)-3-(3,4-dimethylphenyl)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C19H16I2N2O2S |
Peso molecular |
590.2 g/mol |
Nombre IUPAC |
(5Z)-5-[(3,5-diiodo-2-methoxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C19H16I2N2O2S/c1-10-4-5-14(6-11(10)2)23-18(24)16(22-19(23)26)8-12-7-13(20)9-15(21)17(12)25-3/h4-9H,1-3H3,(H,22,26)/b16-8- |
Clave InChI |
QVXORBQMSGCYAI-PXNMLYILSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=C(C(=CC(=C3)I)I)OC)/NC2=S)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=CC(=C3OC)I)I)NC2=S)C |
SMILES canónico |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=C(C(=CC(=C3)I)I)OC)NC2=S)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide](/img/structure/B300757.png)
![2-[(Propanoylcarbamothioyl)amino]benzamide](/img/structure/B300758.png)
![5-bromo-N-[3-(pentanoylamino)phenyl]-1-naphthamide](/img/structure/B300759.png)
![5-bromo-2-methoxy-N-{[3-(pentanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B300761.png)
![N-[4-({[(4-bromobenzoyl)amino]carbothioyl}amino)phenyl]-3-chlorobenzamide](/img/structure/B300763.png)
![3-chloro-N-[4-({[(3-isopropoxybenzoyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B300765.png)
![ethyl {2-bromo-6-ethoxy-4-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]phenoxy}acetate](/img/structure/B300773.png)

![N-(4-methylphenyl)-2-{2-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B300775.png)
![(5E)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300776.png)
![2-(4-{(E)-[4,6-dioxo-1-(prop-2-en-1-yl)-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)-N-(4-fluorophenyl)acetamide](/img/structure/B300777.png)

![1-allyl-5-[4-({5-nitropyridin-2-yl}oxy)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B300779.png)